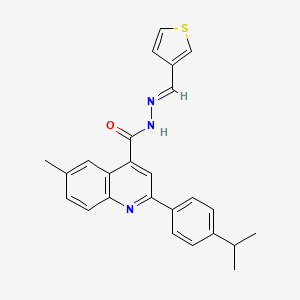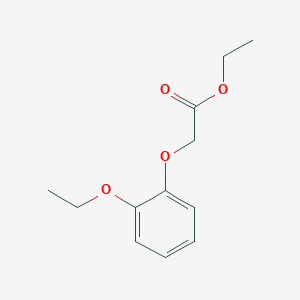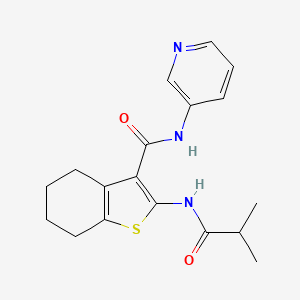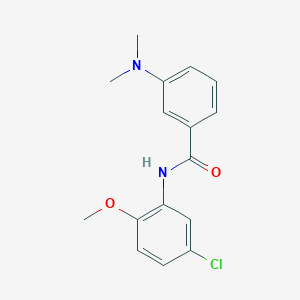
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as TQ6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ6 belongs to the class of quinolinecarbohydrazide derivatives, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells by regulating the expression of multiple genes involved in cell cycle progression and apoptosis. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable candidate for further research. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also exhibits potent antitumor and antimicrobial activity, making it a promising candidate for the development of new therapeutics. However, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One direction is to further elucidate its mechanism of action and molecular targets. This will provide valuable insights into its potential therapeutic applications and help to develop more effective treatment strategies. Another direction is to evaluate its efficacy and safety in preclinical and clinical trials. This will provide valuable information on its pharmacokinetics, toxicity, and potential side effects, and help to determine its suitability for human use. Additionally, future research could focus on developing new derivatives of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with improved potency and selectivity, and exploring its potential applications in other areas, such as antifungal and anti-inflammatory therapy.
Synthesemethoden
The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with 3-thiophenecarboxaldehyde to yield 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. The synthesis of 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to exhibit antimicrobial activity against a variety of pathogens, including bacteria and fungi. Additionally, 2-(4-isopropylphenyl)-6-methyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
6-methyl-2-(4-propan-2-ylphenyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c1-16(2)19-5-7-20(8-6-19)24-13-22(21-12-17(3)4-9-23(21)27-24)25(29)28-26-14-18-10-11-30-15-18/h4-16H,1-3H3,(H,28,29)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPMDMQZYIZQQU-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN=CC3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N/N=C/C3=CSC=C3)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[4-(propan-2-yl)phenyl]-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

![N'-[4-(benzyloxy)-3-chlorobenzylidene]benzenesulfonohydrazide](/img/structure/B5779471.png)

![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)

![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)


![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-4-chlorobenzamide](/img/structure/B5779516.png)